molecular formula C9H11ClN2 B1418916 4-Chloro-2-cyclopropyl-6-ethylpyrimidine CAS No. 1155151-80-6

4-Chloro-2-cyclopropyl-6-ethylpyrimidine

Cat. No. B1418916
M. Wt: 182.65 g/mol
InChI Key: CBJFRGLAFWRANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-cyclopropyl-6-ethylpyrimidine, also known as CCEP, is an organic compound that has a wide range of applications in the scientific field. It is used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a starting material for the synthesis of other compounds. CCEP is a versatile compound that can be used in a variety of ways, and its potential uses are still being explored.

Scientific Research Applications

Medicinal Chemistry

  • Application : 4-Chloro-2-cyclopropyl-6-ethylpyrimidine is used in the synthesis of pyrimidinamine derivatives .
  • Method : The compound is used as a starting material in the synthesis of pyrimidinamine derivatives. The synthesis involves the use of 3-aminopropanol and potassium carbonate .
  • Results : The synthesized pyrimidinamine derivatives showed excellent fungicidal activity. One of the compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

Herbicide

  • Application : A derivative of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine, cyclopyrimorate, is used as a novel herbicide for weed control in rice fields .
  • Method : Cyclopyrimorate is applied to the fields, where it causes bleaching symptoms in Arabidopsis thaliana, similar to those caused by existing carotenoid biosynthesis inhibitors .
  • Results : The treatment resulted in significant accumulation of homogentisate and a reduction in the level of plastoquinone, suggesting that cyclopyrimorate and/or its metabolite inhibit homogentisate solanesyltransferase (HST), a downstream enzyme of 4-hydroxyphenylpyruvate dioxygenase in the plastoquinone biosynthesis pathway .

Synthesis of Pyrimidinamines

  • Field : Medicinal Chemistry
  • Application : This compound is used in the synthesis of various pyrimidinamine derivatives .
  • Method : The synthesis involves the use of 3-aminopropanol and potassium carbonate .
  • Results : The synthesized pyrimidinamine derivatives showed excellent fungicidal activity .

Synthesis of Pyrrolo[2,3-d]Pyrimidines

  • Field : Medicinal Chemistry
  • Application : 4-Chloro-2-cyclopropyl-6-ethylpyrimidine is used in the synthesis of various 4-alkylamino-7H-pyrrolo[2,3-d]pyrimidines .
  • Method : The synthesis involves heating the 4-chloro starting material at elevated temperatures with an alkylamine .
  • Results : The synthesized pyrrolo[2,3-d]pyrimidines serve as a leaving group for a variety of nucleophilic substitutions .

Synthesis of Pyrimidinamines with Pyridin-2-yloxy Moiety

  • Field : Medicinal Chemistry
  • Application : This compound is used in the synthesis of pyrimidinamine derivatives containing a pyridin-2-yloxy moiety .
  • Method : The synthesis involves the use of 3-aminopropanol and potassium carbonate .
  • Results : The synthesized pyrimidinamine derivatives showed excellent fungicidal activity .

Synthesis of 4-[[6-Chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]3,5-dimethylbenzonitrile

  • Field : Medicinal Chemistry
  • Application : 4-Chloro-2-cyclopropyl-6-ethylpyrimidine is used in the synthesis of 4-[[6-Chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]3,5-dimethylbenzonitrile .
  • Method : The synthesis involves a substitution reaction with aniline derivative 4-aminobenzonitrile using potassium tert-butoxide as a base and N-methylpyrrolidone as a solvent .
  • Results : The synthesized compound was obtained with a good yield .

properties

IUPAC Name

4-chloro-2-cyclopropyl-6-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c1-2-7-5-8(10)12-9(11-7)6-3-4-6/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJFRGLAFWRANJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-cyclopropyl-6-ethylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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